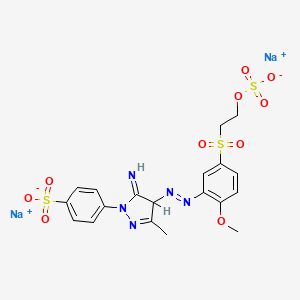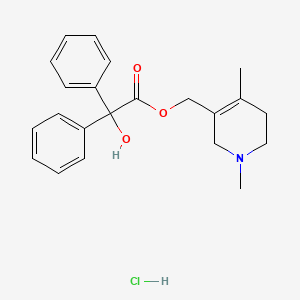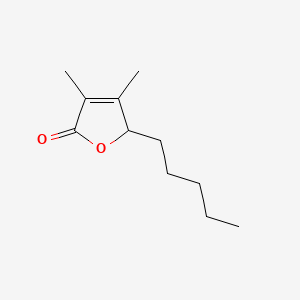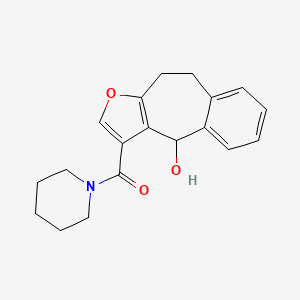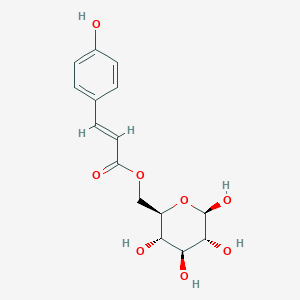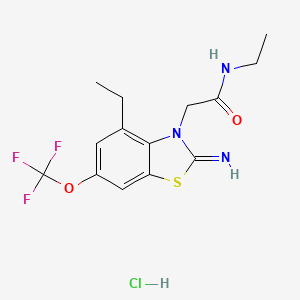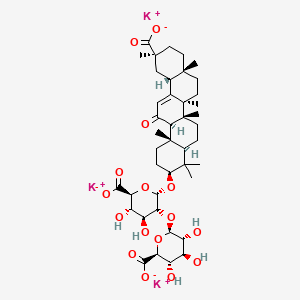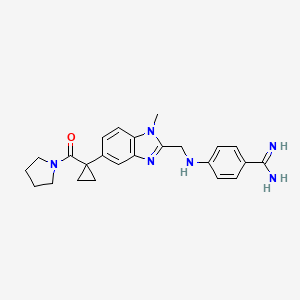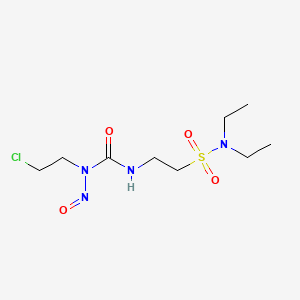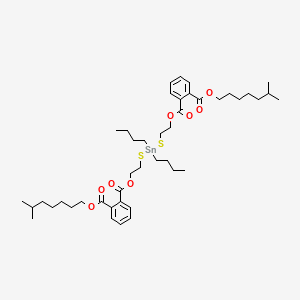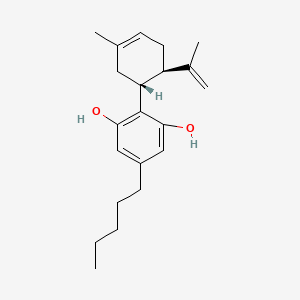
delta6-Cannabidiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Delta-6-cannabidiol can be synthesized from cannabidiol through a base-catalyzed migration of the double bond. This process involves the use of a strong base, such as potassium hydroxide or sodium hydroxide, to facilitate the migration of the double bond from the 1-position to the 6-position on the cyclohexene ring . The reaction is typically carried out in an organic solvent, such as ethanol or methanol, under reflux conditions for several hours.
In industrial production, the synthesis of delta-6-cannabidiol may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the yield of the desired product. The use of high-pressure liquid chromatography (HPLC) and other purification methods can also help to isolate and purify delta-6-cannabidiol from the reaction mixture .
Chemical Reactions Analysis
Delta-6-cannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Delta-6-cannabidiol can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives. These reactions are typically carried out in an acidic medium, such as sulfuric acid, at elevated temperatures.
Reduction: Reduction of delta-6-cannabidiol can be achieved using reagents such as lithium aluminum hydride or sodium borohydride. These reactions are typically carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions.
Substitution: Delta-6-cannabidiol can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine, under reflux conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of delta-6-cannabidiol can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Delta-6-cannabidiol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Delta-6-cannabidiol is used as a starting material for the synthesis of various cannabinoids and cannabinoid derivatives.
Biology: Delta-6-cannabidiol is used in biological research to study the effects of cannabinoids on various biological systems.
Medicine: Delta-6-cannabidiol has potential therapeutic applications in the treatment of various medical conditions, including epilepsy, anxiety, and chronic pain. .
Industry: Delta-6-cannabidiol is used in the production of various cannabinoid-based products, including pharmaceuticals, nutraceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of delta-6-cannabidiol involves its interaction with various molecular targets and pathways in the body. Some of the key molecular targets and pathways involved include:
Cannabinoid Receptors: Delta-6-cannabidiol interacts with cannabinoid receptors, such as CB1 and CB2 receptors, to modulate various physiological processes.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: Delta-6-cannabidiol activates TRPV1 channels, which are involved in the regulation of pain and inflammation.
Serotonin Receptors: Delta-6-cannabidiol interacts with serotonin receptors, such as 5-HT1A receptors, to modulate mood and anxiety.
Comparison with Similar Compounds
Delta-6-cannabidiol is similar to other cannabinoids, such as delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), and cannabidiol (CBD). it has some unique properties that distinguish it from these compounds:
Delta-9-tetrahydrocannabinol (delta-9-THC): Delta-9-THC is the primary psychoactive compound in cannabis and is responsible for the “high” associated with cannabis use.
Delta-8-tetrahydrocannabinol (delta-8-THC): Delta-8-THC is a less potent psychoactive compound compared to delta-9-THC.
Cannabidiol (CBD): Cannabidiol is a non-psychoactive compound with various therapeutic properties.
Similar compounds to delta-6-cannabidiol include 4’-fluorocannabidiol, 7-hydroxycannabidiol, 8,9-dihydrocannabidiol, and cannabidiolic acid .
Properties
CAS No. |
95588-88-8 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9,12-13,17-18,22-23H,2,5-8,10-11H2,1,3-4H3/t17-,18+/m0/s1 |
InChI Key |
ZTGXAWYVTLUPDT-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2CC(=CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2CC(=CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


